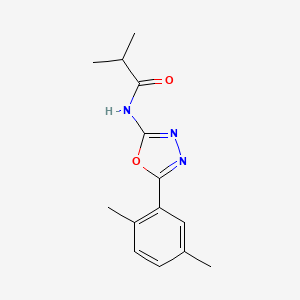

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, commonly known as DMOIA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMOIA is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The research on 1,3,4-oxadiazoles, including compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, has focused on chemical synthesis, structural analysis, and exploring potential applications in various fields. For instance, studies have demonstrated the synthesis of oxadiazoles through rearrangement and heterocyclization processes, highlighting their structural diversity and potential in medicinal chemistry. Potkin et al. (2012) described the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, emphasizing the structural confirmation through single-crystal X-ray analysis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012). This process showcases the complex transformations these compounds can undergo, contributing to the synthesis of novel oxadiazole derivatives.

Anticancer Activity

The exploration of 1,3,4-oxadiazole derivatives in anticancer research has shown promising results. Ahsan et al. (2014) reported the synthesis and evaluation of novel oxadiazole analogues for their anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Their findings highlight the potential of these compounds as anticancer agents, with certain derivatives showing significant activity against specific cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Enzyme Inhibition for Neurological Disorders

Further, the study of oxadiazoles as enzyme inhibitors presents another avenue of application, particularly in the treatment of neurological disorders. Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains for their inhibition of acetyl- and butyrylcholinesterase, enzymes associated with dementias and myasthenia gravis. Their research identified several compounds as moderate dual inhibitors, indicating potential therapeutic applications for these substances (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Antimicrobial and Anti-Proliferative Activities

Additionally, the antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole derivatives have been extensively studied. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various bacterial strains and cancer cell lines, demonstrating the broad-spectrum efficacy of these compounds (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Material Science and LED Technology

In material science, oxadiazoles have found applications in the development of electronic materials, such as those used in organic light-emitting diodes (OLEDs). Emmerling et al. (2012) focused on the structural analysis of 2,5 disubstituted-1,3,4-oxadiazoles, which are used as electron transport materials in OLEDs. Their work contributes to understanding the structure-property relationships crucial for enhancing the performance of OLEDs (Emmerling, Orgzall, Dietzel, Schulz, & Larrucea, 2012).

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKBADHAYHNUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)